molecular formula C8H8BrNO2 B1277804 2-(3-Bromophenoxy)acetamide CAS No. 214210-03-4

2-(3-Bromophenoxy)acetamide

Cat. No. B1277804
M. Wt: 230.06 g/mol
InChI Key: STBGWLWAHXTFMK-UHFFFAOYSA-N
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Patent
US06300352B1

Procedure details

A mixture of 2-chloroacetamide (5.6 g), 3-bromophenol (10 g), potassium carbonate (8.3 g) and potassium iodide (1 g) in acetonitrile was stirred at room temperature for 72 hours. The resulting mixture was filtered, and the solids washed with ethyl acetate, and then water. The dried solids were recrystallised from boiling ethanol: water(8:2) to give the sub-title compound as a solid (13.8 g).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH2:5])=[O:4].[Br:6][C:7]1[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>C(#N)C>[Br:6][C:7]1[CH:8]=[C:9]([CH:10]=[CH:11][CH:12]=1)[O:13][CH2:2][C:3]([NH2:5])=[O:4] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
ClCC(=O)N
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
8.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
the solids washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The dried solids were recrystallised

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
BrC=1C=C(OCC(=O)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: CALCULATEDPERCENTYIELD 103.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.